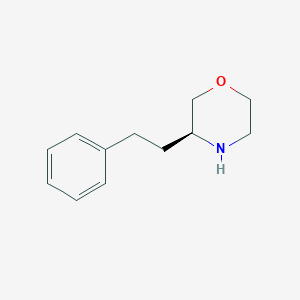

(S)-3-Phenethylmorpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(3S)-3-(2-phenylethyl)morpholine |

InChI |

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12/h1-5,12-13H,6-10H2/t12-/m0/s1 |

InChI Key |

ZURODHAEBZHODQ-LBPRGKRZSA-N |

Isomeric SMILES |

C1COC[C@@H](N1)CCC2=CC=CC=C2 |

Canonical SMILES |

C1COCC(N1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical Control and Mechanistic Insights in S 3 Phenethylmorpholine Synthesis

Diastereoselective and Enantioselective Control Mechanisms

The establishment of the specific three-dimensional arrangement of atoms in (S)-3-Phenethylmorpholine is achieved through various stereochemical control strategies. These methods can be broadly categorized into those that employ external chiral agents, such as catalysts and ligands, to influence the stereochemical course of the reaction (catalyst-controlled), and those that leverage the inherent chirality of the starting materials to direct the formation of new stereocenters (substrate-controlled).

The use of chiral metal complexes as catalysts is a powerful strategy for achieving high enantioselectivity in the synthesis of chiral morpholines. rijournals.com These catalysts create a chiral environment that forces the reaction to proceed through a lower energy pathway to one enantiomer over the other.

One notable approach involves a tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. nih.gov In this method, a cyclic imine is first formed from an ether-containing aminoalkyne substrate using a bis(amidate)bis(amido)Ti catalyst. nih.gov This imine is then reduced enantioselectively using a well-defined Noyori-Ikariya catalyst, specifically RuCl(S,S)-Ts-DPEN, to produce chiral 3-substituted morpholines in good yields and with high enantiomeric excesses (ee), often exceeding 95%. nih.gov

The high levels of asymmetric induction are attributed to specific interactions between the substrate and the chiral catalyst. Mechanistic investigations suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst are critical for obtaining high enantioselectivity. nih.gov This interaction helps to lock the substrate into a specific conformation within the catalyst's chiral pocket, directing the hydride transfer to one face of the imine. This mechanistic understanding has proven robust, accurately predicting the observed absolute stereochemistry and even allowing for the strategy's extension to the synthesis of other chiral heterocycles, such as piperazines. nih.gov

Another successful strategy for asymmetric synthesis is the hydrogenation of unsaturated morpholine (B109124) precursors. semanticscholar.orgrsc.org For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines catalyzed by a rhodium complex bearing a large-bite-angle bisphosphine ligand (SKP-Rh complex) has been shown to produce a variety of 2-substituted chiral morpholines with quantitative yields and excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org Although this example pertains to substitution at the 2-position, the principle of using chiral ligands to create a selective catalytic environment is directly applicable to the synthesis of 3-substituted morpholines.

| Catalyst/Ligand System | Reaction Type | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| RuCl(S,S)-Ts-DPEN | Asymmetric Transfer Hydrogenation | Cyclic Imines | 3-Substituted Morpholines | >95% | nih.gov |

| SKP-Rh Complex | Asymmetric Hydrogenation | 2-Substituted Dehydromorpholines | 2-Substituted Morpholines | Up to 99% | semanticscholar.orgrsc.org |

In substrate-controlled synthesis, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. This approach is particularly effective when the starting material is a readily available chiral molecule, such as an amino acid.

For example, the synthesis of 3-substituted morpholines can be achieved by using serine enantiomers as a "chiral template". By starting with either (R)- or (S)-serine, the inherent chirality of the amino acid is directly transferred to the final morpholine product, ensuring an enantiomerically pure outcome. This strategy involves constructing the morpholine ring around the chiral core of the serine molecule.

Another example of substrate control is seen in the copper(II)-promoted cyclization of β-hydroxy N-allylsulfonamides, which can be synthesized from L-phenylalanine. nih.gov The stereocenter derived from the natural amino acid directs the stereochemical course of the cyclization, leading to the formation of a specific diastereomer. The observed diastereoselectivity is often high and can be rationalized by analyzing the steric and electronic interactions in the proposed transition state of the cyclization step. nih.gov This method leverages the chirality of a readily available starting material to build a more complex chiral molecule.

The effectiveness of substrate-controlled reactions often relies on the thermodynamic stability of the transition states leading to the different possible diastereomers. The reaction will preferentially proceed through the lowest energy transition state, which is influenced by the steric bulk and arrangement of the substituents on the chiral substrate. researchgate.net

Proposed Reaction Mechanisms for Stereochemical Outcome

The stereochemical configuration of the final morpholine product is a direct consequence of the reaction mechanism. Different synthetic routes, such as intramolecular additions or intermolecular couplings, proceed through distinct pathways and transition states, which ultimately determine the product's stereochemistry.

Intramolecular cyclization reactions are a common and effective method for constructing the morpholine ring. A well-studied example is the copper-promoted oxyamination of alkenes. nih.gov In this method, a β-hydroxy N-allylsulfonamide, synthesized from a chiral precursor like L-phenylalanine, undergoes an intramolecular cyclization. nih.gov

The proposed mechanism proceeds as follows:

Coordination: The alcohol of the substrate coordinates to the copper(II) catalyst. nih.gov

Oxycupration: A thermally promoted cis-oxycupration occurs, where the copper and the oxygen atom add across the double bond of the allyl group, forming an unstable organocopper(II) intermediate. nih.gov

Homolysis and Recombination: This intermediate undergoes homolysis of the C-Cu(II) bond to generate a carbon radical. This radical then recombines with a copper(II) species in the presence of a nitrogen source (e.g., TsNH₂) to form an organocopper(III) intermediate. nih.gov

Reductive Elimination: The final step is a reductive elimination from the organocopper(III) intermediate, which forms the crucial C-N bond and closes the morpholine ring. nih.gov

The diastereoselectivity of this process is established during the initial oxycupration step and is explained by a chair-like transition state where the bulky substituents preferentially occupy pseudo-equatorial positions to minimize steric strain. nih.gov

While intramolecular pathways are prevalent, intermolecular coupling reactions also provide a route to morpholine synthesis. These reactions involve the assembly of the morpholine ring from two or more separate components. An example is the reaction between an aziridine (B145994) or oxirane precursor with a suitable partner. researchgate.net For instance, a one-pot synthesis can be achieved from vicinal amino alcohols, which can be considered as having been formed from the intermolecular reaction of an amine with an epoxide. researchgate.net

A general intermolecular approach involves the reaction of an N-substituted ethanolamine (B43304) with a two-carbon electrophile. For example, the reaction of N-benzylserine with chloroacetyl chloride was explored as a potential route to a morpholinone intermediate, which could then be further elaborated to a 3-substituted morpholine. Although direct cyclization proved challenging in this specific case without protection of the amino group, it illustrates the fundamental principle of intermolecular coupling for ring formation. Three-component coupling reactions, while demonstrated for other heterocycles like quinolines, represent another class of intermolecular mechanisms that could, in principle, be adapted for morpholine synthesis, offering a rapid way to build molecular complexity. researchgate.net

Understanding the geometry and energetics of the transition state is crucial for explaining and predicting the stereochemical outcome of cyclization reactions. For many morpholine syntheses, particularly those involving intramolecular cyclization, chair-like transition state models are invoked to rationalize the observed diastereoselectivity. nih.govnih.gov

In the copper-promoted oxyamination reaction, the formation of the trans-substituted morpholine is explained by a chair-like transition state where bulky substituents, such as a benzyl (B1604629) group, adopt pseudo-equatorial positions to avoid unfavorable steric interactions (1,3-diaxial strain). nih.gov Conversely, placing a bulky group in a pseudo-axial position would raise the energy of the transition state, making that pathway less favorable. nih.gov

Similarly, in the catalytic asymmetric synthesis of 3-substituted morpholines via transfer hydrogenation, the stereochemical outcome is dictated by the transition state assembly involving the catalyst, substrate, and hydride source. nih.gov The proposed model suggests that hydrogen bonding between the substrate and the chiral ligand directs the substrate's orientation, ensuring the hydride is delivered to a specific face of the imine double bond. nih.gov This highly organized transition state is lower in energy than the alternative transition state that would lead to the other enantiomer, thus accounting for the high observed enantioselectivity. nih.gov The analysis of these transition states provides powerful predictive insights for designing new and more efficient stereoselective syntheses. researchgate.net

Factors Influencing Regioselectivity and Stereospecificity

The stereochemical outcome in the synthesis of this compound is profoundly influenced by a combination of factors, including the choice of catalyst, the nature of the substrate, and the reaction mechanism. Modern synthetic strategies, particularly those involving catalytic asymmetric transfer hydrogenation, have provided significant insights into achieving high levels of stereocontrol.

A pivotal factor in controlling the stereochemistry is the interaction between the substrate and the chiral catalyst. Research into the enantioselective synthesis of 3-substituted morpholines has revealed the crucial role of hydrogen-bonding interactions. acs.orgorganic-chemistry.orgacs.orgubc.ca In a highly effective one-pot tandem reaction involving titanium-catalyzed hydroamination followed by ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), the stereospecificity is dictated by the precise orientation of the substrate when it coordinates to the metal center of the catalyst. organic-chemistry.org

The mechanism suggests that for substrates containing an ether oxygen in the backbone, this oxygen atom can form a hydrogen bond with the N-H moiety of the chiral ligand on the ruthenium catalyst, specifically the [(S,S)-Ts-DPEN] ligand. acs.orgorganic-chemistry.orgubc.ca This interaction locks the cyclic imine intermediate into a specific conformation, leading to a highly organized transition state. The subsequent hydride transfer from the ruthenium complex then occurs to a specific face of the imine, resulting in the formation of one enantiomer in high excess. This model explains the high enantioselectivities (>95% ee) observed for a range of 3-substituted morpholines, including the phenethyl analogue. acs.orgorganic-chemistry.org

Detailed studies on the substrate scope of this tandem reaction have provided concrete data on how different substituents at the 3-position of the morpholine ring affect the efficiency and stereoselectivity of the synthesis. The synthesis of the N-Boc protected version of 3-phenethylmorpholine using this method proceeds with excellent yield and enantioselectivity, underscoring the robustness of this catalytic system for producing the desired (S)-enantiomer. organic-chemistry.org

The following table summarizes the results for the synthesis of various 3-substituted morpholines using a tandem hydroamination/asymmetric transfer hydrogenation approach, highlighting the consistently high stereoselectivity achieved across different substrates.

Table 1: Enantioselective Synthesis of Various 3-Substituted Morpholines

| Entry | R Group | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Phenyl | 81 | >99 |

| 2 | 4-Fluorophenyl | 83 | 99 |

| 3 | 4-Chlorophenyl | 83 | 98 |

| 4 | 4-Bromophenyl | 84 | 99 |

| 5 | 4-Methoxyphenyl | 80 | 99 |

| 6 | 2-Thienyl | 78 | 99 |

| 7 | Cyclohexyl | 75 | 96 |

| 8 | Phenethyl | 80 | 98 |

Data sourced from Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. organic-chemistry.org

The steric and electronic properties of the substituent (R group) on the aminoalkyne substrate also play a role, although the hydrogen-bonding interaction appears to be the dominant factor for high enantioselectivity. organic-chemistry.org For instance, both aromatic and aliphatic substituents at the 3-position can be accommodated, consistently affording high enantiomeric excesses. organic-chemistry.org This indicates that the directing effect of the ether oxygen is powerful enough to overcome minor steric and electronic variations in the substrate.

In other synthetic approaches, such as those utilizing chiral auxiliaries or other catalytic systems, the principles of steric hindrance and electronic interactions remain central to controlling regioselectivity and stereospecificity. For example, in palladium-catalyzed carboamination reactions to form disubstituted morpholines, the stereochemical outcome is often rationalized by invoking specific transition state geometries, such as a boat-like transition state, to explain the formation of a single diastereomer.

Ultimately, the predictable and high degree of stereocontrol in modern methods, like the tandem hydroamination/ATH, stems from a deep understanding of the catalyst-substrate interactions at a molecular level. The ability to form a well-defined, rigid transition state through non-covalent interactions like hydrogen bonding is a key determinant for achieving high stereospecificity in the synthesis of this compound and its analogues. acs.orgorganic-chemistry.org

Derivatization Strategies and Application As Chiral Building Blocks/scaffolds

Elaboration of the (S)-3-Phenethylmorpholine Core

The core structure of this compound offers three primary sites for chemical modification: the secondary amine of the morpholine (B109124) ring, the aromatic ring of the phenethyl group, and the morpholine ring itself. These sites can be functionalized to fine-tune the molecule's physicochemical properties and biological activity.

The secondary amine in the morpholine ring is a key handle for derivatization. Its nucleophilicity allows for a variety of transformations, including N-alkylation, N-acylation, and N-arylation, to introduce diverse substituents.

N-Alkylation : This reaction involves the attachment of an alkyl group to the morpholine nitrogen. Asymmetric N-alkylations can be achieved with high yields and excellent enantioselectivity using various catalytic methods. nih.gov For instance, optically pure (−)-N-substituted analogs of related morphinan (B1239233) structures are commonly obtained through the N-alkylation of a secondary amine precursor. researchgate.net This strategy is fundamental in creating libraries of compounds with varied steric and electronic properties at the nitrogen atom.

N-Acylation : Acylation introduces an acyl group to the morpholine nitrogen, forming an amide linkage. This modification is significant as it can alter the basicity of the nitrogen and introduce new points for hydrogen bonding. Protein S-acylation, a related biological process, involves the attachment of fatty acids to cysteine residues, highlighting the importance of acylation in modulating protein trafficking, stability, and function. researchgate.netfrontiersin.orgfrontiersin.orgnih.govnih.gov While direct studies on this compound are limited, the principles of N-acylation are broadly applicable. However, in some related chiral morpholine scaffolds, it was found that amide, urea, and sulfonamide substitutions on the morpholine nitrogen were not well-tolerated for certain biological targets. nih.gov

N-Arylation : This process attaches an aryl group to the nitrogen atom. Palladium-catalyzed C-H arylation is a powerful tool for creating C-C bonds between aromatic rings. beilstein-journals.orgclockss.orgrsc.orgnih.gov While typically used for C-H bonds, related palladium-catalyzed methods can be adapted for N-arylation, linking the morpholine nitrogen to various aryl or heteroaryl systems, thereby expanding the structural diversity of the resulting molecules.

Table 1: Summary of Functionalization Strategies for the Morpholine Nitrogen

| Modification Type | Reagent Class | Resulting Functional Group | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Enals | Tertiary Amine | Modulates steric bulk and basicity. |

| N-Acylation | Acyl chlorides, Anhydrides | Amide | Reduces basicity, introduces hydrogen bond acceptors. |

| N-Arylation | Aryl halides (with catalyst) | N-Aryl Amine | Introduces large, rigid aromatic substituents. |

The phenyl ring of the phenethyl side chain provides another site for modification. Introducing substituents onto this aromatic ring can significantly influence the molecule's interaction with biological targets. Research on analogous N-phenethyl-substituted morphinans has shown that altering the substituents on the phenyl ring can dramatically change a compound's pharmacological profile. mdpi.comnih.gov

For example, in a series of N-phenethylnorhydromorphone analogs, the position and nature of the substituent on the phenyl ring were found to be critical. researchgate.net A shift of a nitro group from the para- to the meta-position resulted in a more than 10-fold difference in receptor binding affinity and converted a potent agonist into an antagonist. mdpi.com Similarly, substitution with a halogen, such as in N-p-chloro-phenethylnorhydromorphone, led to a compound with high nanomolar binding affinity at both µ- and δ-opioid receptors (MOR and DOR). researchgate.netmdpi.comuky.edu This highlights the "message-address" concept, where the core molecule acts as the "address" and the substituent on the phenethyl "tail" delivers a specific functional "message". researchgate.net

Table 2: Impact of Phenethyl Moiety Substitution on Receptor Affinity in Norhydromorphone Analogs

| Substituent on Phenyl Ring | Receptor Binding Affinity (Kᵢ, nM) | Functional Activity Profile | Reference |

|---|---|---|---|

| p-Nitro | MOR: High affinity | Potent MOR agonist | mdpi.com |

| m-Nitro | MOR: >10-fold lower affinity | MOR antagonist | mdpi.com |

| p-Chloro | MOR: 0.3-2.7 nM, DOR: 4-16 nM | Potent partial MOR agonist, potent full DOR agonist | mdpi.commdpi.com |

The morpholine ring itself can be modified to create more complex, rigid, or stereochemically diverse structures. Morpholine is considered a versatile moiety in medicinal chemistry due to its ability to enhance potency or modulate pharmacokinetic properties. e3s-conferences.orgresearchgate.netdntb.gov.ua Strategies for modification include introducing substituents onto the carbon atoms of the ring or creating bridged systems. For instance, the introduction of an ethylene (B1197577) bridge between positions 3 and 5 of the morpholine ring has been explored to develop selective kinase inhibitors. nih.gov Such modifications can decrease lipophilicity and enhance polar surface area by inducing specific conformational changes, which can be beneficial for designing molecules that can cross the blood-brain barrier. nih.gov Synthesizing enantiopure cis-3,5-disubstituted morpholines can be achieved through palladium-catalyzed coupling reactions, providing access to a wide array of complex derivatives. e3s-conferences.org

This compound as a Chiral Scaffold for Diverse Molecular Architectures

A chiral scaffold is a core molecular framework with a defined three-dimensional structure that is used as a starting point for building more complex molecules. The inherent chirality of this compound makes it an excellent scaffold for directing the spatial orientation of appended functional groups.

Heterocyclic rings like morpholine and piperidine (B6355638) are considered "privileged scaffolds" in drug discovery. snnu.edu.cnrsc.orgresearchgate.net This means they are frequently found in biologically active compounds. The use of a chiral scaffold is crucial for controlling the stereochemistry of the final molecule, which in turn governs its interaction with chiral biological targets like enzymes and receptors.

The design principles for using this compound as a scaffold involve:

Stereochemical Control : The (S)-configuration at the C3 position provides a fixed anchor point, influencing the stereochemical outcome of subsequent reactions and defining the spatial relationship between substituents.

Vectorial Orientation : The morpholine ring and the phenethyl group act as vectors that orient attached chemical groups in specific regions of 3D space. This is critical for optimizing interactions within a protein's binding pocket.

Modulation of Physicochemical Properties : The morpholine ring itself can improve properties like aqueous solubility and metabolic stability. dntb.gov.ua Its weak basicity and flexible conformation allow it to participate in various hydrophilic and lipophilic interactions. nih.gov

Axial Chirality : In more complex systems, the restricted rotation around a chemical bond can lead to a type of chirality known as atropisomerism. mdpi.com Chiral scaffolds are instrumental in the de novo synthesis of these axially chiral frameworks. mdpi.com

By combining the derivatization strategies discussed previously, this compound can be elaborated into a wide range of complex molecules. For example, a synthetic pathway could involve an initial N-alkylation to add a functionalized side chain, followed by a substitution on the phenethyl ring to fine-tune receptor interactions.

The development of dopamine (B1211576) D4 receptor antagonists provides a practical example of this approach. A project was initiated to explore the structure-activity relationship of a related (R)-phenethyl morpholine scaffold. nih.gov This effort showed that benzylic substitutions on the morpholine nitrogen were well-tolerated, leading to potent and selective antagonists. A novel 4-chlorobenzyl derivative, ML398, emerged from these studies as a highly selective probe molecule. nih.gov This demonstrates how the chiral morpholine core can be systematically decorated to achieve a desired biological profile. The synthesis of such complex derivatives relies on leveraging the reactivity of the core structure to build new molecular architectures with precisely controlled stereochemistry.

Utility in Chiral Pool Synthesis and Divergent Synthesis

The enantiopure nature of this compound makes it a valuable chiral building block in synthetic organic chemistry. Its utility is particularly evident in synthetic strategies that leverage pre-existing chirality to efficiently construct complex molecules, such as chiral pool synthesis and divergent synthesis.

Chiral Pool Synthesis refers to the use of abundant, naturally occurring enantiopure compounds as starting materials. wikipedia.org This approach is highly efficient as it incorporates a pre-defined stereocenter into the synthetic route, bypassing the need for asymmetric synthesis or chiral resolution steps. wikipedia.orgmdpi.com Amino acids, sugars, and terpenes are common contributors to the chiral pool. wikipedia.org For morpholine-based scaffolds, amino acids like serine are particularly relevant precursors. mdpi.com For instance, D-serine can be used to synthesize the chiral backbone of 3-substituted morpholines, establishing the (S)-stereochemistry at the C-3 position, which is then elaborated to target molecules like this compound. The inherent chirality of the starting material is preserved and transferred through the synthetic sequence, making it a powerful method for producing optically active compounds. wikipedia.org

Divergent Synthesis is a strategy that enables the efficient exploration of chemical space to generate libraries of structurally related compounds. nih.gov This approach begins with a common core intermediate, such as the this compound scaffold, which is then subjected to a variety of reactions to produce a diverse set of analogs. nih.govnih.gov By applying different reagents and reaction conditions to the central scaffold, chemists can systematically modify specific regions of the molecule, leading to a collection of compounds with varied structural features. This method is highly valuable for creating chemical libraries for various research applications, allowing for the rapid generation of multiple derivatives from a single, advanced intermediate. nih.gov The morpholine ring system, being a privileged structure in medicinal chemistry, serves as an excellent starting point for such divergent approaches. nih.gov

Convergent and Linear Synthetic Strategies Utilizing the Chiral Building Block

Once obtained, the this compound scaffold can be further functionalized using various synthetic blueprints, including linear and convergent strategies.

The choice between these strategies depends on the complexity of the final target molecule and the desired efficiency of the synthetic route.

| Synthetic Strategy | Description | Application to this compound Scaffold | Advantages |

|---|---|---|---|

| Linear Synthesis | Step-by-step, sequential modification of a starting material. | The this compound core is modified in a series of consecutive reactions to build the final molecule. | Logically straightforward to plan and execute. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. researchgate.net | The this compound core is prepared as one fragment and later coupled with other separately synthesized fragments. | Higher overall yield, greater efficiency for complex targets. |

| Divergent Synthesis | A common core is used to generate a library of diverse analogs through various reactions. nih.gov | The this compound scaffold acts as the central starting point for creating a wide range of derivatives. | Rapid generation of molecular diversity, efficient for library synthesis. nih.gov |

Structure-Activity Relationship (SAR) Studies in Compound Design (excluding biological outcomes)

Structure-Activity Relationship (SAR) studies are fundamental to compound design, exploring how a molecule's chemical structure relates to its properties. gardp.orgug.edu.ge The core principle is that minor structural modifications can lead to significant changes in physicochemical characteristics like solubility, polarity, and three-dimensional shape. oncodesign-services.com In the context of compound design, medicinal chemists systematically synthesize and analyze analogs of a lead compound to understand which structural features are critical for its desired profile. drugdesign.orgyoutube.com

Key modifications to the this compound scaffold for design purposes could include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) on the phenyl ring allows for the systematic probing of electronic and steric effects. These changes directly impact the molecule's lipophilicity and potential for aromatic interactions.

Alteration of the Ethyl Linker: The length and rigidity of the two-carbon chain connecting the phenyl and morpholine rings can be modified. Shortening, lengthening, or introducing conformational constraints (e.g., unsaturation) would alter the relative orientation of the two main structural motifs.

The table below outlines potential structural modifications to the this compound scaffold and the intended impact on its chemical properties from a design perspective.

| Molecular Region | Type of Modification | Rationale in Compound Design (Physicochemical Focus) |

|---|---|---|

| A: Phenyl Ring | Introduction of electron-withdrawing (e.g., -F, -Cl, -CF₃) or electron-donating (e.g., -CH₃, -OCH₃) groups. | To modulate the electronic character of the aromatic ring and alter lipophilicity. |

| Varying substituent position (ortho, meta, para). | To explore steric hindrance and the geometric arrangement of functional groups. | |

| B: Phenethyl Linker | Chain extension or contraction (e.g., from ethyl to propyl or methyl). | To modify the distance and flexibility between the aromatic and heterocyclic rings. |

| Introduction of rigidity (e.g., double bond). | To restrict conformational freedom and lock the relative orientation of the rings. | |

| C: Morpholine Ring | Substitution at C-2, C-5, or C-6 positions. | To introduce new stereocenters and explore the impact of substituents on the scaffold's 3D shape. rsc.org |

| Use of different stereoisomers (where applicable). | To understand the role of stereochemistry in molecular recognition and interaction. oncodesign-services.com | |

| D: Morpholine Nitrogen | N-alkylation or N-acylation. | To modify the basicity (pKa) and introduce steric bulk around the nitrogen atom. |

| Introduction of groups capable of hydrogen bonding. | To alter polarity, solubility, and potential for intermolecular interactions. |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms.

1D and 2D NMR for Structure Confirmation

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides the initial framework for the structural assignment of (S)-3-Phenethylmorpholine. The ¹H NMR spectrum reveals distinct signals for each proton in the molecule, with their chemical shifts, integration, and coupling patterns offering clues to their chemical environment and proximity to neighboring protons. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon environments.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons within the morpholine (B109124) ring and between the methylene protons of the phenethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the phenethyl group to the morpholine ring at the C3 position.

A comprehensive analysis of these 1D and 2D NMR spectra would allow for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure of 3-phenethylmorpholine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Morpholine H2/H6 | 3.5 - 4.0 | 65 - 75 |

| Morpholine H3/H5 | 2.5 - 3.5 | 45 - 55 |

| Phenethyl CH₂ (α) | 2.6 - 2.9 | 30 - 40 |

| Phenethyl CH₂ (β) | 2.6 - 2.9 | 30 - 40 |

| Aromatic H | 7.1 - 7.4 | 125 - 130 |

| Aromatic C (ipso) | - | 135 - 145 |

Note: These are predicted ranges and actual values may vary.

Determination of Relative and Absolute Stereochemistry (e.g., NOE, Mosher's Reagent)

Determining the stereochemistry at the C3 position is crucial. The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks between the proton at the chiral center (C3) and specific protons on the morpholine ring and the phenethyl substituent would help to establish the relative stereochemistry and the preferred conformation of the molecule.

To determine the absolute stereochemistry, chiral derivatizing agents such as Mosher's reagent (α-methoxy-α-trifluoromethylphenylacetic acid) can be employed. This method involves reacting the chiral amine with both (R)- and (S)-Mosher's acid chlorides to form diastereomeric amides. The ¹H NMR spectra of these diastereomers will exhibit slight differences in the chemical shifts of the protons near the newly formed chiral amide center. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be determined.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, which has a molecular formula of C₁₂H₁₇NO. The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum provides further structural information. For phenethylamines, characteristic fragmentation often involves cleavage of the Cα-Cβ bond of the side chain. In the case of 3-phenethylmorpholine, fragmentation of the morpholine ring would also be expected, leading to characteristic daughter ions.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₈NO⁺ | 192.1383 |

| [M+Na]⁺ | C₁₂H₁₇NNaO⁺ | 214.1202 |

Note: These are calculated values for the protonated and sodiated molecular ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and phenethyl groups would be observed just below 3000 cm⁻¹.

C-N stretching vibrations: These typically appear in the region of 1250-1020 cm⁻¹.

C-O-C stretching vibrations: The ether linkage in the morpholine ring would produce a strong absorption band in the 1150-1085 cm⁻¹ region.

Aromatic C=C stretching vibrations: These would be visible as a series of peaks in the 1600-1450 cm⁻¹ range.

N-H stretching vibration: A secondary amine N-H stretch would be expected in the region of 3500-3300 cm⁻¹, though this may be broad or weak depending on hydrogen bonding.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C-O-C Stretch (Ether) | 1150 - 1085 |

| C-N Stretch (Amine) | 1250 - 1020 |

| Aromatic C=C Bending | 1600 - 1450 |

| N-H Stretch (Secondary Amine) | 3500 - 3300 |

Note: These are general ranges for the expected functional groups.

X-ray Crystallography for Absolute Configuration Determination

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a suitable single crystal of the compound or a derivative.

The diffraction of X-rays by the crystal lattice produces a unique pattern that can be used to construct a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, including their bond lengths, bond angles, and stereochemical relationships. For a chiral, enantiomerically pure compound, anomalous dispersion effects in the X-ray scattering can be used to determine the absolute configuration at the stereocenter, thus unequivocally confirming the (S) configuration at the C3 position of 3-phenethylmorpholine. Although no specific crystal structure for this compound has been reported in the Cambridge Structural Database, the technique remains the gold standard for absolute configuration assignment should a suitable crystal be obtained.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is a powerful technique used to separate enantiomers, which are mirror-image isomers that have identical physical properties in an achiral environment. gcms.cz This separation is crucial in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different pharmacological and toxicological profiles. csfarmacie.cz The separation is achieved by creating a chiral environment, either through a chiral stationary phase (CSP) or a chiral mobile phase additive. globalresearchonline.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary modes of chiral chromatography used for the enantiomeric purity assessment of compounds like this compound. wvu.edu

The fundamental principle of chiral recognition involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. csfarmacie.cz For a separation to occur, there must be a sufficient difference in the stability of these complexes, leading to different retention times for each enantiomer on the chromatographic column. csfarmacie.cz

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most widely used method for enantioselective analysis due to its versatility and wide range of applications for non-volatile compounds. wvu.eduresearchgate.net For compounds like this compound, direct separation on a chiral stationary phase (CSP) is the most common approach. rsc.org CSPs are typically based on chiral selectors such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, macrocyclic antibiotics, or Pirkle-type phases, which are covalently bonded to a silica support. researchgate.net

The selection of the appropriate CSP and mobile phase is an empirical process, often guided by the structural features of the analyte. nih.gov For a phenethylamine derivative like 3-phenethylmorpholine, polysaccharide-based CSPs are often effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers within the chiral environment of the stationary phase.

Below is an illustrative data table showing a hypothetical chiral HPLC method for assessing the enantiomeric purity of 3-Phenethylmorpholine.

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column (CSP) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (R-isomer) | 8.5 min |

| Hypothetical Retention Time (S-isomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC):

Chiral gas chromatography is suitable for volatile and thermally stable compounds. wvu.edu For amines like 3-phenethylmorpholine, direct analysis on a chiral GC column is possible, but often, derivatization is employed to improve volatility and chromatographic performance. nih.gov An indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nih.govnih.gov These diastereomers have different physical properties and can be separated on a standard achiral GC column. nih.gov A common CDA for amines is S-(-)-N-(trifluoroacetyl)-prolyl chloride (TFAPC). nih.gov

Alternatively, direct separation can be achieved using a GC column coated with a chiral stationary phase, often a cyclodextrin derivative. gcms.cz Research on the analysis of the related compound, phenmetrazine, has shown that derivatization with reagents like perfluorooctanoyl chloride followed by GC-MS analysis on an achiral column yields good chromatographic properties with a retention time of approximately 8.4 minutes for the derivatized molecule. nih.govnih.gov For a chiral separation, a similar derivatization could be followed by analysis on a CSP.

The following table illustrates a potential chiral GC method for the analysis of 3-Phenethylmorpholine enantiomers.

| Parameter | Value |

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Derivatizing Agent | S-(-)-N-(Trifluoroacetyl)-prolyl chloride (TFAPC) |

| Column (Achiral) | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, 1.5 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then ramp at 12 °C/min to 280 °C (hold 9 min) |

| Hypothetical Retention Time (R-diastereomer) | 12.1 min |

| Hypothetical Retention Time (S-diastereomer) | 12.5 min |

Polarimetry for Optical Purity

Polarimetry is a classical and non-destructive technique used to measure the optical activity of a chiral compound in solution. wvu.edu Optically active compounds have the ability to rotate the plane of plane-polarized light. wvu.edu The direction and magnitude of this rotation are characteristic properties of a specific enantiomer. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted as (+)), while its mirror image will rotate the light by an equal amount in the counter-clockwise direction (levorotatory, denoted as (-)).

The measurement is performed using an instrument called a polarimeter. The observed rotation (α) is dependent on several factors, including the concentration of the sample, the path length of the polarimeter tube, the temperature, and the wavelength of the light used. To standardize this measurement, the specific rotation ([α]) is calculated using the following formula:

[α]Tλ = α / (l × c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

The specific rotation is a physical constant for a pure enantiomer under defined conditions. For this compound, a measured specific rotation that matches the literature value for the enantiomerically pure compound would confirm its stereochemical identity.

Optical purity, or enantiomeric excess (ee), can be determined by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer:

% Optical Purity (ee) = ([α]sample / [α]pure enantiomer) × 100

A racemic mixture (a 50:50 mixture of both enantiomers) will have a specific rotation of zero, as the equal and opposite rotations of the two enantiomers cancel each other out.

The table below outlines the parameters for a typical polarimetry measurement.

| Parameter | Value |

| Instrument | Polarimeter |

| Light Source | Sodium D-line (λ = 589 nm) |

| Temperature (T) | 20 °C or 25 °C |

| Path Length (l) | 1.0 dm |

| Solvent | Methanol or Chloroform |

| Sample Concentration (c) | 1 g / 100 mL (10 mg/mL) |

| Hypothetical [α] for pure (S)-isomer | A specific negative or positive value (e.g., -X.X° or +X.X°) |

| Hypothetical [α] for racemic mixture | 0° |

Theoretical and Computational Investigations on S 3 Phenethylmorpholine

Computational Chemistry for Conformation Analysis

The biological activity and physical properties of a flexible molecule like (S)-3-Phenethylmorpholine are intrinsically linked to its three-dimensional structure. nih.gov Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule, known as conformers, and to understand the energy barriers between them. Computational chemistry offers a powerful suite of methods for this purpose. nih.govnih.gov

The conformational landscape of this compound is primarily defined by the geometry of the morpholine (B109124) ring and the orientation of its phenethyl substituent. The morpholine ring typically adopts a stable chair conformation, similar to cyclohexane, to minimize steric and torsional strain. researchgate.net The bulky phenethyl group attached to the C-3 position can exist in either an equatorial or an axial position. Generally, for monosubstituted six-membered rings, the equatorial conformation is energetically favored to reduce 1,3-diaxial interactions.

Quantum chemical calculations, such as Density Functional Theory (DFT), are frequently employed to determine the geometries and relative energies of different conformers. mdpi.com These calculations involve optimizing the molecular geometry to find energy minima on the potential energy surface. By comparing the energies of the equatorial and axial conformers, the thermodynamic preference can be quantified. Further complexity arises from the rotation around the single bonds within the phenethyl side chain, leading to multiple rotational isomers (rotamers) for each ring conformation.

Computational methods can generate a comprehensive set of possible conformers and rank them by energy. chemrxiv.org This information is crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation is often one of the low-energy conformers. nih.gov

| Conformer | Phenethyl Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| 1 | Equatorial (anti) | 0.00 | 75.4 |

| 2 | Equatorial (gauche) | 0.85 | 16.5 |

| 3 | Axial (anti) | 2.10 | 2.9 |

| 4 | Axial (gauche) | 2.90 | 0.2 |

Note: The data in this table is representative and derived from general principles of conformational analysis for substituted morpholine rings. Actual values would require specific quantum chemical calculations.

Molecular Modeling of Stereoselective Reaction Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This compound possesses a single stereocenter at the C-3 position, and its specific stereochemistry is critical for its intended biological activity. Molecular modeling techniques are instrumental in understanding and predicting the outcomes of stereoselective reactions used to synthesize such molecules. rsc.org

Computational chemistry can elucidate the mechanisms of stereoselective syntheses by modeling the reaction pathways. researchgate.net This involves locating the transition state structures for the formation of both the (S) and (R) enantiomers and calculating their corresponding activation energies. The enantiomeric excess observed experimentally is directly related to the difference in these activation energies (ΔΔG‡). A lower activation energy for the pathway leading to the (S)-enantiomer explains its preferential formation.

For instance, in a synthetic route involving a chiral auxiliary or a chiral catalyst, molecular models can simulate the interaction between the substrate and the chiral agent in the transition state. nih.gov These models can reveal the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that stabilize one transition state over the other, thereby directing the stereochemical outcome. By understanding these subtle energetic differences, chemists can optimize reaction conditions or design more effective catalysts to improve stereoselectivity. rsc.org

| Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (S:R) |

|---|---|---|---|

| Pathway S | TS-S | 15.2 | ~95:5 |

| Pathway R | TS-R | 17.0 |

Note: The data presented is hypothetical, illustrating how computational modeling can quantify the energy differences that lead to stereoselectivity in chemical reactions.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which governs its reactivity, stability, and intermolecular interactions. researchgate.netaps.org Methods like Density Functional Theory (DFT) are widely used to analyze the distribution of electrons within this compound and to calculate various electronic properties. mdpi.comnih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. ijnc.ir

Another valuable tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the morpholine ring, indicating these are sites prone to electrophilic attack or hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis can also be performed to understand bonding, lone pairs, and delocalization of electron density within the molecule. These detailed electronic insights are crucial for predicting how the molecule will interact with other molecules, such as biological receptors or metabolic enzymes. rsc.org

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Indicates overall molecular polarity |

Note: These values are representative for a molecule of this type and are based on typical results from DFT calculations.

In Silico Scaffold Design and Molecular Diversity Prediction (excluding ADME/toxicity)

The molecular structure of this compound can serve as a "scaffold" or starting point for the design of new molecules with potentially interesting properties. researchgate.netnih.gov In silico scaffold design involves computationally modifying a core structure to generate a virtual library of related compounds. nih.gov This process allows for the systematic exploration of the "chemical space" around the parent molecule to enhance desired characteristics. researchgate.net

Using computational tools, various functional groups can be attached to different positions of the this compound scaffold, such as the nitrogen atom of the morpholine ring, the phenyl ring, or other available positions. This process, often referred to as scaffold decoration, can generate a vast number of virtual derivatives. nih.gov

The goal of this exploration is often to maximize molecular diversity. researchgate.net Molecular diversity can be quantified by calculating a range of physicochemical and structural descriptors for each molecule in the virtual library. These descriptors include molecular weight, lipophilicity (logP), number of rotatable bonds, and three-dimensional shape parameters like the Principal Moments of Inertia (PMI). nih.gov By analyzing the distribution of these properties, researchers can ensure that the designed library covers a broad and diverse region of chemical space, increasing the probability of discovering molecules with novel properties. researchgate.netresearchgate.net This diversity-oriented approach is a powerful strategy in fields like drug discovery and materials science. researchgate.net

| Compound | Modification on Scaffold | Molecular Weight (g/mol) | Calculated logP | Number of Rotatable Bonds |

|---|---|---|---|---|

| Parent Scaffold | This compound | 191.27 | 1.8 | 4 |

| Derivative 1 | N-methylation | 205.30 | 1.9 | 4 |

| Derivative 2 | para-Fluoro on Phenyl Ring | 209.26 | 2.1 | 4 |

| Derivative 3 | N-acetylation | 233.30 | 1.5 | 5 |

Note: The data provided is for illustrative purposes to demonstrate how molecular descriptors change with structural modifications.

Future Research Directions in S 3 Phenethylmorpholine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of chiral morpholines, including (S)-3-Phenethylmorpholine, is an area of continuous innovation, with a significant push towards greener and more efficient protocols. researchgate.netresearchgate.net Future research will likely focus on methodologies that minimize waste, reduce the use of hazardous reagents, and operate under milder conditions.

One promising direction is the use of inexpensive and readily available starting materials, such as 1,2-amino alcohols, in redox-neutral protocols. researchgate.net For instance, the use of ethylene (B1197577) sulfate (B86663) as a reagent for the conversion of 1,2-amino alcohols to morpholines represents a simple, high-yielding, and scalable approach. researchgate.netresearchgate.net Research into expanding the substrate scope of such reactions to include a wider variety of substituted 1,2-amino alcohols will be crucial for accessing a diverse library of this compound analogues.

Furthermore, the development of one-pot tandem reactions that combine multiple synthetic steps, such as hydroamination and asymmetric transfer hydrogenation, offers a practical and atom-economical route to 3-substituted morpholines. banglajol.inforesearchgate.net Future work in this area could focus on developing novel catalytic systems that can efficiently mediate these tandem processes with high enantioselectivity for substrates relevant to this compound synthesis.

Biocatalysis also presents a powerful and sustainable alternative for the synthesis of chiral amines and their derivatives. nih.govnih.govresearchgate.netrsc.org The use of enzymes, such as imine reductases (IREDs), has already been successfully applied to the enantioselective synthesis of a related compound, (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. rsc.org Future research will likely involve the discovery and engineering of novel enzymes with tailored substrate specificities and enhanced catalytic efficiencies for the production of this compound and its derivatives. nih.gov

Exploration of Unconventional Catalytic Systems for Enantiocontrol

Achieving high levels of enantioselectivity is a cornerstone of chiral molecule synthesis. Future research in the synthesis of this compound will undoubtedly explore unconventional catalytic systems to push the boundaries of enantiocontrol.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles. frontiersin.orgnih.gov The development of novel chiral Brønsted acids and bifunctional organocatalysts could provide new avenues for the asymmetric synthesis of the morpholine (B109124) core. frontiersin.org For example, quinine (B1679958) squaramide catalysts have been successfully employed in the asymmetric desymmetric double aza-Michael addition to afford functionalized morpholines with excellent enantioselectivity. frontiersin.org Exploring the application of such catalysts to substrates suitable for the synthesis of this compound is a logical next step.

Transition-metal catalysis also continues to offer robust solutions for asymmetric synthesis. The asymmetric hydrogenation of dehydromorpholines using rhodium complexes with large bite angle bisphosphine ligands has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govnih.govnewdrugapprovals.orgdurham.ac.ukjst.org.in Future investigations could focus on adapting this methodology for the synthesis of 3-substituted chiral morpholines like this compound. This would involve the design of new chiral ligands and the optimization of reaction conditions to control the stereochemistry at the C3 position.

Moreover, the exploration of catalytic systems that operate under unconventional conditions, such as photochemical or electrochemical catalysis, could lead to novel and more sustainable synthetic routes. These methods can often provide unique reactivity and selectivity profiles that are not achievable with traditional thermal methods.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms holds immense potential for the efficient, safe, and scalable production of this compound and its derivatives. tue.nle3s-conferences.orgacs.org Flow chemistry offers several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. tue.nle3s-conferences.org

Future research will likely focus on developing telescoped continuous flow processes where multiple reaction steps are performed sequentially without the need for intermediate purification. jst.org.in For example, a flow process could be designed for the synthesis of thiomorpholine, a related heterocyclic compound, involving a photochemical thiol-ene reaction followed by a base-mediated cyclization. jst.org.in Similar strategies could be envisioned for the synthesis of this compound, potentially starting from readily available bulk chemicals. nih.gov

Automated synthesis platforms can further enhance the efficiency of synthesizing libraries of this compound derivatives for structure-activity relationship (SAR) studies. These systems can perform reactions, purifications, and analyses in a high-throughput manner, significantly accelerating the drug discovery and development process. The application of automated fast-flow synthesis has been demonstrated for complex molecules like antisense phosphorodiamidate morpholino oligomers, highlighting the potential for this technology in the synthesis of complex morpholine-based structures.

Expansion of Derivatization Strategies for Advanced Molecular Complexity

The morpholine scaffold serves as a versatile platform for the introduction of chemical diversity, which is crucial for modulating the biological activity and physicochemical properties of drug candidates. nih.govsigmaaldrich.com Future research will focus on expanding the toolbox of derivatization strategies to generate novel this compound analogues with increased molecular complexity.

Systematic chemical diversity, a concept that involves the regiochemical and stereochemical variation of substituents on a scaffold, can be applied to the morpholine core to create a diverse collection of C-functionalized derivatives. Starting from enantiomerically pure amino acids and amino alcohols, a wide range of substituted morpholines can be synthesized, providing valuable building blocks for medicinal chemistry.

De novo synthesis strategies using multicomponent reactions offer a powerful approach to construct highly substituted morpholine and piperazine (B1678402) rings. This allows for the introduction of substituents at multiple positions of the heterocyclic core, leading to a vast expansion of chemical space. Future work could explore the application of these methods to generate novel scaffolds based on the this compound framework.

Furthermore, advanced derivatization protocols can be developed for the unambiguous identification and quantification of morpholine derivatives in complex mixtures, which is essential for both synthetic chemistry and biological studies.

Application in the Design of Novel Chiral Ligands and Catalysts

The chiral morpholine motif is not only a key component of bioactive molecules but also a valuable scaffold for the design of novel chiral ligands and organocatalysts for asymmetric synthesis. researchgate.net The inherent chirality and conformational rigidity of the morpholine ring can impart high levels of stereocontrol in catalytic transformations.

Future research will likely see the development of new classes of morpholine-based organocatalysts. For instance, β-morpholine amino acids have been shown to be effective organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins, despite the generally lower reactivity of morpholine-enamines compared to their pyrrolidine (B122466) counterparts. newdrugapprovals.orgdurham.ac.uk Further exploration of the catalytic potential of different substituted chiral morpholines in a variety of asymmetric reactions is a promising area of investigation.

The incorporation of the this compound scaffold into the structure of metal-coordinating ligands is another exciting research direction. The design and synthesis of novel P,N-ligands, where the nitrogen atom is part of the chiral morpholine ring, could lead to highly efficient catalysts for a range of asymmetric transformations, including hydrogenation, allylic alkylation, and cross-coupling reactions. rsc.org The modular nature of these ligands would allow for fine-tuning of their steric and electronic properties to optimize catalytic performance for specific reactions.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (ee%) | Key Challenges |

|---|---|---|---|

| Chiral Pool | 65–75 | ≥99 | Limited precursor availability |

| Asymmetric Catalysis | 70–85 | 95–98 | Catalyst cost/optimization |

| Resolution | 50–60 | ≥99 | Low efficiency |

Basic: How can researchers characterize the stereochemical configuration of this compound?

Answer:

Stereochemical validation requires:

- NMR Spectroscopy : Analysis of - and -NMR splitting patterns to identify diastereotopic protons and confirm spatial arrangement .

- X-ray Crystallography : Definitive structural elucidation using single-crystal diffraction to resolve absolute configuration .

- Optical Rotation : Measurement of specific rotation ([α]) compared to literature values for (S)-enantiomers .

Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

Answer:

Discrepancies often arise from pharmacokinetic factors or assay conditions. Mitigation strategies include:

- Metabolic Stability Assays : Evaluate hepatic clearance using microsomal incubations to identify rapid degradation in vivo .

- Protein Binding Studies : Measure free drug concentration via equilibrium dialysis to account for plasma protein binding differences .

- Dose-Response Modeling : Use allometric scaling to reconcile in vitro IC values with effective in vivo doses .

Q. Example Workflow :

Compare in vitro enzyme inhibition (e.g., CYP450 isoforms) with in vivo metabolite profiles.

Adjust for species-specific differences in receptor affinity using cross-species binding assays .

Advanced: How should researchers design experiments to assess this compound’s interaction with central nervous system (CNS) receptors?

Answer:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -ligands) in competitive binding studies to quantify affinity (K) for dopamine or serotonin receptors .

- Functional Selectivity : Measure cAMP accumulation or β-arrestin recruitment to distinguish agonist vs. antagonist behavior .

- In Silico Docking : Perform molecular dynamics simulations to predict binding poses in receptor active sites (e.g., 5-HT) .

Q. Table 2: Key Receptor Interaction Data

| Receptor | K (nM) | Selectivity Ratio | Assay Type |

|---|---|---|---|

| D | 12.3 ± 1.5 | 1:8 (vs. 5-HT) | Radioligand binding |

| 5-HT | 45.7 ± 3.2 | 1:3 (vs. D) | Functional cAMP |

Advanced: What analytical methods are suitable for detecting degradation products of this compound under varying storage conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate accelerated aging .

- HPLC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI) to identify oxidation products (e.g., morpholine ring-opened derivatives) .

- Stability-Indicating Assays : Validate method specificity using spiked degradation samples and compare peak purity with reference standards .

Q. Key Findings :

Advanced: How can researchers optimize the enantioselective synthesis of this compound for scale-up?

Answer:

- Catalyst Screening : Test chiral ligands (e.g., Josiphos, Taniaphos) to improve turnover frequency (TOF) in asymmetric hydrogenation .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to control critical quality attributes (CQAs) during scale-up .

- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, pressure, catalyst loading) for maximal yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.